molecular formula C16H15FN2O3 B6909068 N-[6-(4-fluorophenoxy)pyridin-3-yl]oxolane-3-carboxamide

N-[6-(4-fluorophenoxy)pyridin-3-yl]oxolane-3-carboxamide

Cat. No.: B6909068
M. Wt: 302.30 g/mol
InChI Key: WXFWGXFXXRXQQY-UHFFFAOYSA-N
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Description

N-[6-(4-fluorophenoxy)pyridin-3-yl]oxolane-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a fluorophenoxy group and an oxolane carboxamide moiety, making it a versatile molecule for various chemical reactions and biological studies.

Properties

IUPAC Name

N-[6-(4-fluorophenoxy)pyridin-3-yl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c17-12-1-4-14(5-2-12)22-15-6-3-13(9-18-15)19-16(20)11-7-8-21-10-11/h1-6,9,11H,7-8,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFWGXFXXRXQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NC2=CN=C(C=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(4-fluorophenoxy)pyridin-3-yl]oxolane-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Synthesis of 6-(4-fluorophenoxy)pyridin-3-amine: This intermediate can be prepared by reacting 4-fluorophenol with 3-chloropyridine in the presence of a base such as potassium carbonate.

    Formation of oxolane-3-carboxylic acid: This can be achieved through the oxidation of oxolane-3-methanol using an oxidizing agent like potassium permanganate.

    Coupling Reaction: The final step involves coupling 6-(4-fluorophenoxy)pyridin-3-amine with oxolane-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-[6-(4-fluorophenoxy)pyridin-3-yl]oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: The carboxamide group can be reduced to form amines or alcohols.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[6-(4-fluorophenoxy)pyridin-3-yl]oxolane-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[6-(4-fluorophenoxy)pyridin-3-yl]oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through hydrophobic interactions, while the pyridine and oxolane moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • N-[6-(4-chlorophenoxy)pyridin-3-yl]oxolane-3-carboxamide
  • N-[6-(4-methylphenoxy)pyridin-3-yl]oxolane-3-carboxamide
  • N-[6-(4-bromophenoxy)pyridin-3-yl]oxolane-3-carboxamide

Comparison: N-[6-(4-fluorophenoxy)pyridin-3-yl]oxolane-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it more effective in certain applications compared to its chlorinated, methylated, or brominated analogs.

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